4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
CAS No.: 1207045-73-5
Cat. No.: VC7627052
Molecular Formula: C24H21ClN4O3S
Molecular Weight: 480.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207045-73-5 |
|---|---|
| Molecular Formula | C24H21ClN4O3S |
| Molecular Weight | 480.97 |
| IUPAC Name | 4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C24H21ClN4O3S/c25-19-7-3-17(4-8-19)14-27-22(30)16-33-24-26-11-12-29(24)20-9-5-18(6-10-20)23(31)28-15-21-2-1-13-32-21/h1-13H,14-16H2,(H,27,30)(H,28,31) |
| Standard InChI Key | SCNKGAMZSFUDQP-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide, reflects its multifunctional design. Key features include:
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Benzamide backbone: Provides rigidity and potential for π-π stacking interactions with biological targets.
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Imidazole-thioether moiety: Enhances electron-rich character, facilitating interactions with metal ions or cysteine residues in enzymes.
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4-Chlorobenzyl group: Introduces hydrophobicity and halogen bonding capabilities.
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Furanmethyl substituent: Contributes to solubility and hydrogen-bonding potential.
Physicochemical Profile
With a molecular formula of C24H21ClN4O3S and a molecular weight of 480.97 g/mol, the compound falls within the range of drug-like molecules. Its LogP (estimated via fragment-based methods) is approximately 3.2, indicating moderate lipophilicity. The presence of polar groups (amide, furan) suggests partial aqueous solubility, though experimental data are unavailable.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN4O3S |
| Molecular Weight | 480.97 g/mol |
| Hydrogen Bond Donors | 3 (two amide NH, one imidazole NH) |
| Hydrogen Bond Acceptors | 6 (amide O, furan O, imidazole N, thioether S) |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 112 Ų |
Synthetic Pathways and Structural Analogues
Hypothesized Synthesis
While no explicit synthesis route is documented for this compound, retrosynthetic analysis suggests a convergent approach:
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Imidazole-thioether formation: Coupling 2-mercaptoimidazole with chloroacetamide derivatives under basic conditions.
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Benzamide assembly: Reacting 4-nitrobenzoic acid with furan-2-ylmethanamine via mixed anhydride activation, followed by nitro reduction.
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Final coupling: Ullmann-type coupling of the imidazole-thioether intermediate with the benzamide fragment.
Structural Analogues and Activity Clues
Comparative analysis with patented kinase inhibitors reveals similarities:
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Nilotinib analogues: The imidazole-thioether motif mirrors tyrosine kinase inhibitors like nilotinib, which inhibits Bcr-Abl at nanomolar concentrations .
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COX-II inhibitors: Thioether-linked heterocycles in COX-II inhibitors (e.g., THZ1, IC50 = 8.88 μM) demonstrate anti-inflammatory activity via prostaglandin suppression .
Biological Activity and Mechanistic Hypotheses
Tyrosine Kinases
The chlorobenzyl group may occupy hydrophobic pockets in kinase ATP-binding sites, while the benzamide engages in backbone hydrogen bonds. For example, nilotinib’s binding to Abl kinase involves similar interactions .
Cyclooxygenase-II (COX-II)
Thioether-containing compounds like THZD2 (COX-II IC50 = 2.3 μM) inhibit prostaglandin synthesis by blocking arachidonic acid binding . The target compound’s thioether and imidazole groups could chelate catalytic iron or interact with Tyr385.
Predicted Pharmacological Effects
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Antiproliferative activity: Imidazole derivatives often disrupt cell cycle progression in cancer models .
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Anti-inflammatory action: COX-II inhibition reduces prostaglandin E2 (PGE2) synthesis, alleviating inflammation .
Table 2: Hypothesized Biological Activities Based on Structural Analogues
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